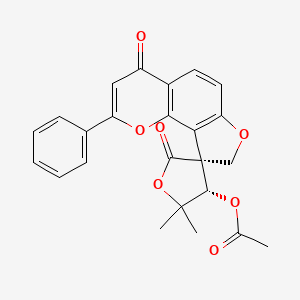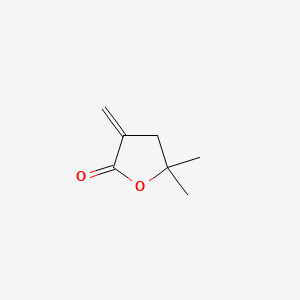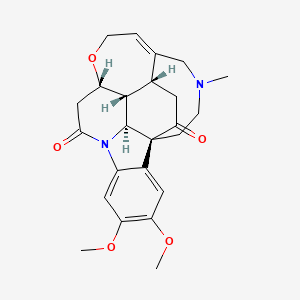
Caerulomycinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caerulomycinonitrile is a pyridine alkaloid that is 2,2'-bipyridine-6-carbonitrile substituted by a methoxy group at position 4. Isolated from the marine-derived actinomycete Actinoalloteichus cyanogriseus, it exhibits antineoplastic activity. It has a role as an antineoplastic agent, a bacterial metabolite and a marine metabolite. It is an aromatic ether, a member of bipyridines, a pyridine alkaloid and a nitrile. It derives from a hydride of a 2,2'-bipyridine.
Wissenschaftliche Forschungsanwendungen
Immunosuppressive Effects
- Caerulomycinonitrile has been described as a potent immunosuppressive agent, essential for long-term graft survival following organ transplantation and the treatment of autoimmune diseases, inflammatory disorders, and hypersensitivity to allergens. Its mechanism involves the depletion of cellular iron content (Kaur et al., 2015).
Cancer Research
- Research has focused on identifying bioactive molecules, like this compound, that can interrupt carcinogenesis. These molecules, often of dietary origin, are studied for their safety, cost-effectiveness, and potential anti-tumorigenic properties in experimental models (Palliyaguru et al., 2016).
Methodological Applications in Research
- This compound's potential applications extend to methodological aspects of scientific research, particularly in single-subject experimental research designs commonly used in special education and applied behavior analysis (Rakap, 2015).
Therapeutic Potential
- Investigating the physiological and pharmacological properties of compounds like this compound has shown a range of biological actions, suggesting potential therapeutic uses beyond traditional perceptions (Butler & Feelisch, 2008).
Nanotechnology in Medicine
- The compound's properties may be relevant in the development of nanomaterial-based biosensors for cancer diagnosis, exploring the unique array of structural and chemical properties of such materials (Wang et al., 2017).
Photobiomodulation Research
- Studies in photobiomodulation, a light therapy used in medical treatments, have explored the role of compounds like this compound in processes such as the reduction of nitrite to nitric oxide, which is crucial for various cellular signaling pathways (Poyton & Ball, 2011).
Drug Development and Regulation
- Understanding the applications of this compound contributes to broader trends in the development and regulation of drug products containing nanomaterials, particularly in the context of cancer treatments (D’mello et al., 2017).
Molecular Epidemiology
- The compound's relevance in cancer prevention and treatment is reflected in the advances in molecular epidemiology, highlighting the interaction of environmental factors and genetic polymorphisms in carcinogenesis (Perera & Weinstein, 2000).
Cardioprotective Actions
- Research has demonstrated the cardioprotective actions of compounds like this compound, suggesting their use in the treatment of acute myocardial infarction and other cardiovascular diseases (Calvert & Lefer, 2009).
Eigenschaften
Molekularformel |
C12H9N3O |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
4-methoxy-6-pyridin-2-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c1-16-10-6-9(8-13)15-12(7-10)11-4-2-3-5-14-11/h2-7H,1H3 |
InChI-Schlüssel |
UEBDZDZLEVYUEC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C#N |
Kanonische SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1252768.png)


![Benzothiopyrano[4,3-d]pyrimidine](/img/structure/B1252771.png)




![(E)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B1252780.png)


